molecular formula C15H15NOS B11740679 3-[(2,3-Dimethylphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one

3-[(2,3-Dimethylphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B11740679
M. Wt: 257.4 g/mol
InChI Key: XEZVLMLBZQVCKJ-UHFFFAOYSA-N
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Description

3-[(2,3-Dimethylphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one is a synthetic compound with a molecular formula of C15H15NOS. It is a member of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science . This compound is characterized by the presence of a thiophene ring and a dimethylphenyl group, making it a unique structure with potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-Dimethylphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one typically involves the reaction of 2,3-dimethylaniline with thiophene-2-carbaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[(2,3-Dimethylphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(2,3-Dimethylphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2,3-Dimethylphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with cellular signaling pathways, resulting in anti-inflammatory or anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,3-Dimethylphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one is unique due to its specific combination of a dimethylphenyl group and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(2,3-dimethylanilino)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c1-11-5-3-6-13(12(11)2)16-9-8-14(17)15-7-4-10-18-15/h3-10,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZVLMLBZQVCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC=CC(=O)C2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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